molecular formula C21H15ClN4O2S B4081692 4-({[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid

4-({[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid

Cat. No.: B4081692
M. Wt: 422.9 g/mol
InChI Key: ZRBAIHYMBKKIBP-UHFFFAOYSA-N
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Description

4-({[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid is a highly specialized organic compound featuring a complex arrangement of aromatic and heteroaromatic rings. This compound's unique structural attributes, comprising a chlorophenyl group, a pyridinyl group, and a triazole ring, render it significant in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid typically begins with the formation of the triazole ring through a cyclization reaction. This process often involves reacting hydrazines with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The chlorophenyl and pyridinyl groups are usually introduced through substitution reactions on the triazole ring. Thiomethylation of the intermediate compounds is achieved by reacting with thiolating agents like thiourea in the presence of catalysts such as anhydrous zinc chloride. Finally, the benzoic acid moiety is attached through a Friedel-Crafts acylation reaction, using appropriate acylating agents and catalysts like aluminum chloride.

Industrial Production Methods

Industrial production methods leverage scalable synthetic routes, often involving multi-step procedures to ensure high yield and purity. The production process is meticulously controlled, with stringent conditions to optimize the reaction efficiency and minimize side products. Techniques such as continuous flow chemistry and automated synthesis are frequently employed to enhance the scalability and reproducibility of the compound.

Chemical Reactions Analysis

Types of Reactions

4-({[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

  • Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, converting the thiomethyl group to sulfone or sulfoxide derivatives.

  • Reduction: Reduction reactions involve agents like sodium borohydride or lithium aluminum hydride to reduce the nitro groups (if present) to amines.

  • Substitution: Electrophilic and nucleophilic substitutions can occur on the aromatic rings and triazole moiety. Common reagents include halogens for electrophilic substitutions and nucleophiles like alkoxides for nucleophilic substitutions.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate, chromium trioxide.

  • Reducing agents: Sodium borohydride, lithium aluminum hydride.

  • Nucleophiles: Alkoxides, thiols.

  • Catalysts: Anhydrous zinc chloride, aluminum chloride.

Major Products

Oxidation yields sulfone or sulfoxide derivatives, while reduction typically results in amines. Substitution reactions produce various substituted derivatives depending on the nature of the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, 4-({[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid serves as a crucial intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for diverse functionalizations, making it an invaluable building block for creating new chemical entities.

Biology

Biologically, this compound is studied for its potential as an enzyme inhibitor due to the triazole ring's known inhibitory effects on enzymes like cytochrome P450. Its interactions with various biological targets are extensively researched to develop novel therapeutic agents.

Medicine

In medicine, derivatives of this compound are explored for their potential as antimicrobial, anticancer, and anti-inflammatory agents. The compound's ability to modulate biological pathways makes it a promising candidate for drug development.

Industry

Industrial applications include its use as a precursor in the manufacture of specialty chemicals and advanced materials. Its stability and reactivity profile make it suitable for various industrial processes, including polymer synthesis and material science.

Mechanism of Action

The mechanism of action of 4-({[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid involves the inhibition of specific enzymes and receptors. The triazole ring interacts with the active site of enzymes, preventing substrate binding and subsequent catalytic activity. Molecular targets include enzymes like cytochrome P450 and various kinases involved in cell signaling pathways. These interactions disrupt normal cellular processes, leading to the compound's therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-({[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid: Similar structure but with a bromophenyl group instead of chlorophenyl.

  • 4-({[4-(4-fluorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid: Contains a fluorophenyl group instead of chlorophenyl.

  • 4-({[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid: Features a methylphenyl group instead of chlorophenyl.

Uniqueness

The unique combination of a chlorophenyl group, a pyridinyl group, and a triazole ring in 4-({[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid distinguishes it from similar compounds. This specific arrangement enhances its stability and reactivity, providing a distinctive profile in terms of biological activity and chemical behavior.

Properties

IUPAC Name

4-[[4-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanylmethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN4O2S/c22-17-5-7-18(8-6-17)26-19(15-9-11-23-12-10-15)24-25-21(26)29-13-14-1-3-16(4-2-14)20(27)28/h1-12H,13H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRBAIHYMBKKIBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=NC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-({[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid
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4-({[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid
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4-({[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid
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4-({[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid
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4-({[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid
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4-({[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid

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